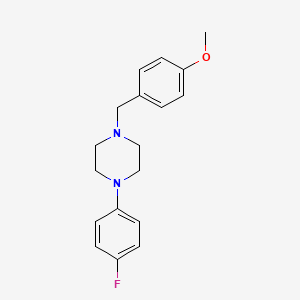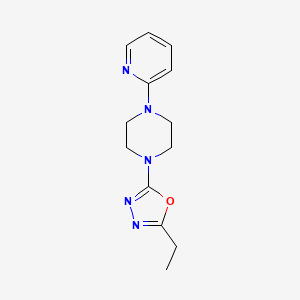![molecular formula C17H16N4O2S B5655060 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5655060.png)
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
The compound "2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide" belongs to a class of compounds known for their versatile pharmacological activities. Its structure features a triazole ring, a common motif in many pharmacologically active molecules due to its resemblance to the peptide bond and its stability under physiological conditions.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves the alkylation of triazole thiol with halogenated compounds or via click chemistry methods. Sameluk and Kaplaushenko (2015) describe a process for synthesizing acetonitrilothio-1,2,4-triazoles, which could be adapted for the target compound by substituting appropriate halogenonitriles and alcohols in the synthesis pathway (Sameluk & Kaplaushenko, 2015).
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of compounds related to 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide have been a subject of study. For instance, Wurfer and Badea (2021) synthesized new compounds through alkylation and reduction processes, exploring their structural properties using various spectroscopy methods (Wurfer & Badea, 2021).
Antimicrobial Properties
- Research has highlighted the antimicrobial potential of derivatives of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide. For example, MahyavanshiJyotindra et al. (2011) synthesized and tested derivatives for antibacterial, antifungal, and anti-tuberculosis activity, demonstrating their broad-spectrum pharmaceutical potential (MahyavanshiJyotindra et al., 2011).
Metabolism Studies
- The metabolism of compounds similar to 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been investigated. Varynskyi and Kaplaushenko (2020) conducted a study on the metabolism of a related compound using chromatography and mass spectrometry, providing insights into the metabolic pathways of these chemicals (Varynskyi & Kaplaushenko, 2020).
Cancer Research
- Several studies have explored the potential of triazole derivatives in cancer research. For example, Šermukšnytė et al. (2022) synthesized derivatives and tested their cytotoxicity against various cancer cell lines, finding some compounds to be more effective against melanoma (Šermukšnytė et al., 2022).
Enzyme Inhibitory Activity
- The enzyme inhibitory activity of these compounds has been a focus area. Virk et al. (2018) synthesized derivatives and evaluated their inhibition potential against various enzymes, contributing to the understanding of their biological interactions (Virk et al., 2018).
Physicochemical Properties
- The physicochemical properties of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide and its derivatives have been investigated to understand their stability, reactivity, and potential biological interactions. For instance, Sameluk and Kaplaushenko (2015) synthesized acetonitrile derivatives and performed pharmacological screening to explore their potential pharmaceutical applications (Sameluk & Kaplaushenko, 2015).
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-9-7-12(8-10-14)16-19-20-17(24-11-15(18)22)21(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUXPVKWDKYIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5654978.png)
![1-[(2,4-difluorophenoxy)acetyl]indoline](/img/structure/B5654994.png)
![1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)
![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5655022.png)
![4-[(4-methylphenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5655036.png)
![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)

![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)

![5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5655072.png)